6-Bromo-5-(trifluoromethyl)pyridin-3-ol
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Overview
Description
6-Bromo-5-(trifluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H3BrF3NO. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of bromine and trifluoromethyl groups in its structure makes it a valuable compound in various chemical reactions and applications.
Preparation Methods
The synthesis of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol typically involves the iodide displacement reaction. This method uses iodobromopyridine as the starting material, which undergoes iodide displacement with in situ generated (trifluoromethyl)copper . The reaction conditions are carefully controlled to ensure the successful incorporation of the trifluoromethyl group into the pyridine ring.
Chemical Reactions Analysis
6-Bromo-5-(trifluoromethyl)pyridin-3-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination and various metal catalysts for coupling reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-Bromo-5-(trifluoromethyl)pyridin-3-ol has several applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and mechanisms due to its unique chemical properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Bromo-5-(trifluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, making it a valuable tool in drug discovery and development. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
6-Bromo-5-(trifluoromethyl)pyridin-3-ol can be compared with other similar compounds, such as:
3-Bromo-5-(trifluoromethyl)pyridine: This compound has a similar structure but lacks the hydroxyl group.
3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine: This compound has a fluorine atom instead of a hydroxyl group.
3-(Trifluoromethyl)pyridin-2-ol: This compound lacks the bromine atom but has a similar trifluoromethyl group.
The presence of the hydroxyl group in this compound makes it unique and provides additional reactivity compared to its analogs.
Properties
Molecular Formula |
C6H3BrF3NO |
---|---|
Molecular Weight |
241.99 g/mol |
IUPAC Name |
6-bromo-5-(trifluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H3BrF3NO/c7-5-4(6(8,9)10)1-3(12)2-11-5/h1-2,12H |
InChI Key |
GEODJYNOFUSNSI-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(F)(F)F)Br)O |
Origin of Product |
United States |
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